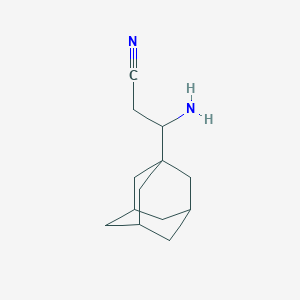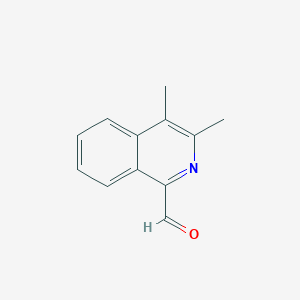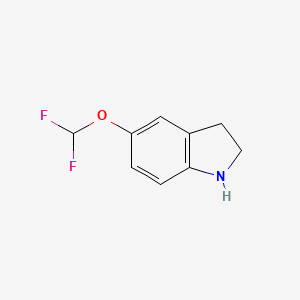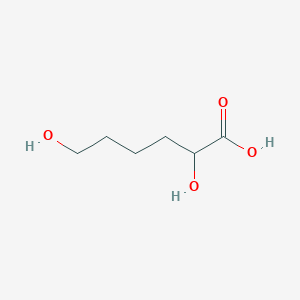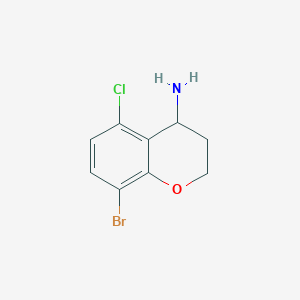
8-Bromo-5-chlorochroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-chlorochroman-4-amine is a heterocyclic compound that features a chroman ring substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chlorochroman-4-amine typically involves the bromination and chlorination of chroman derivatives. One common method includes the bromination of 5-chlorochroman-4-amine using bromine in the presence of a suitable solvent like chloroform . The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized for large-scale production to ensure high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-5-chlorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce various substituted chroman-4-amines .
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-chlorochroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 8-Bromo-5-chlorochroman-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: A closely related compound with similar structural features but different substituents.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated and chlorinated compound with distinct chemical properties.
Uniqueness: 8-Bromo-5-chlorochroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the chroman ring makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H9BrClNO |
|---|---|
Molekulargewicht |
262.53 g/mol |
IUPAC-Name |
8-bromo-5-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrClNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |
InChI-Schlüssel |
UTUZIHAHMQJCTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=CC(=C2C1N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


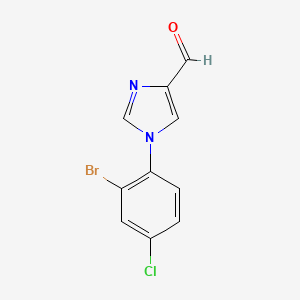

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)



![(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl](/img/structure/B13041967.png)

